![molecular formula C11H6F3N3 B2928831 3-[5-(三氟甲基)-1H-咪唑-2-基]苯甲腈 CAS No. 884874-96-8](/img/structure/B2928831.png)

3-[5-(三氟甲基)-1H-咪唑-2-基]苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

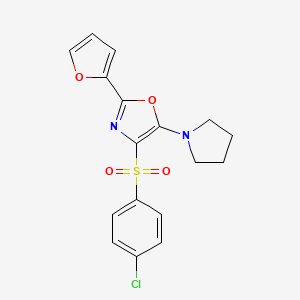

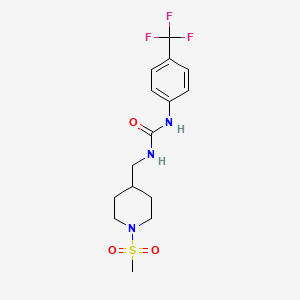

The compound “3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile” is a type of organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly influence the chemical behavior of the molecules it’s part of .

Synthesis Analysis

While specific synthesis methods for “3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile” were not found, trifluoromethylpyridines, which are structurally similar, are often used in the protection of crops from pests . Various methods of synthesizing these types of compounds have been reported .Molecular Structure Analysis

The molecular structure of imidazole-based compounds is typically studied using Density Functional Theory . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to the biological activities of these compounds .科学研究应用

配位聚合物和光致发光研究

3-[5-(三氟甲基)-1H-咪唑-2-基]苯甲腈用于构建具有分叉配体的配位聚合物。这些聚合物通过溶剂热条件下的水解合成,对其结构进行表征,并分析其光致发光和磁性 (Aijaz, Sañudo, & Bharadwaj, 2011)。

芳基二烷基三嗪的抗肿瘤特性

对芳基二烷基三嗪的研究,包括 3-[5-(三氟甲基)-1H-咪唑-2-基]苯甲腈的衍生物,揭示了显着的抗肿瘤活性。这些化合物在抑制肿瘤生长方面显示出功效,而不会形成有毒的重氮盐 (Connors 等,1976)。

苯并[e]咪唑[1,2-c][1,2,3]三嗪的合成

该化学物质参与苯并[e]咪唑[1,2-c][1,2,3]三嗪衍生物的合成。该过程采用重氮化学和分子内 N-N 键形成,展示了其在构建富氮环中的效用 (Pilali 等,2016)。

抗菌剂合成

在新型抗菌剂的开发中,3-[5-(三氟甲基)-1H-咪唑-2-基]苯甲腈充当核心部分。它在合成具有有效抗菌和抗结核活性的杂化分子中发挥重要作用 (Shruthi 等,2016)。

非线性光学性质探索

与 3-[5-(三氟甲基)-1H-咪唑-2-基]苯甲腈相关的 3-(2,2a,3-三氮杂环戊[jk]芴-1-基)-2H-色满-2-酮衍生物的合成研究揭示了它们在非线性光学应用中的潜力。这些化合物展示了用于光学开关和波导的有前途的材料 (García 等,2016)。

电致发光材料开发

该化合物是为 OLED 应用创造新型电子传输材料 (ETM) 的关键。其衍生物被合成并测试其在绿色磷光和热激活延迟荧光 OLED 中的功效,显示出器件效率的显着提高 (Wang 等,2015)。

安全和危害

作用机制

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s molecular weight is 13608 , which could influence its pharmacokinetic properties. Typically, compounds with lower molecular weights have better absorption and distribution profiles.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, such factors could include temperature, pH, and the presence of other compounds or enzymes. The compound has a boiling point of 224.7°C at 760 mmHg and a melting point of 149-150°C , indicating its stability under various conditions.

This compound, like other imidazole derivatives, holds promise for a wide range of therapeutic applications due to its broad spectrum of biological activities .

属性

IUPAC Name |

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-2-7(4-8)5-15/h1-4,6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBRONOZFLJSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(N2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)

![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)

![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)

![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)

![2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2928771.png)